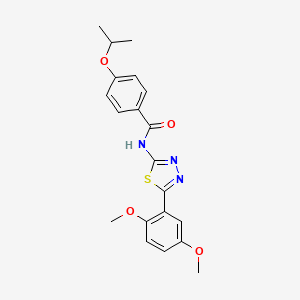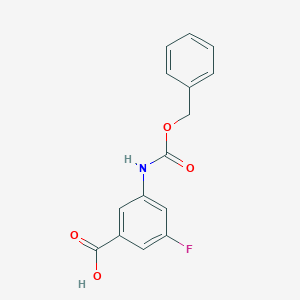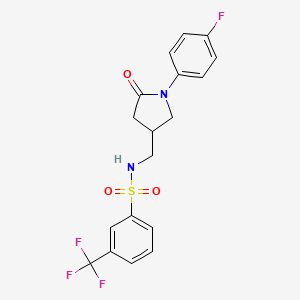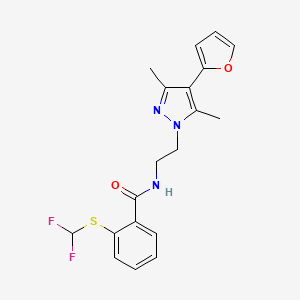
2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H19F2N3O2S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A significant application of complex organic molecules with similar structural features involves the synthesis of a wide range of heterocyclic compounds, which play a crucial role in pharmaceuticals, agrochemicals, and dyes. For instance, research by Zaki, Al-Gendey, and Abdelhamid (2018) demonstrates the facile synthesis of pyridine, thioamide, thiazole, and pyrano[2,3-d]thiazole derivatives from chalcones, showcasing the diverse biological activities these compounds can exhibit, including antimicrobial and anticancer activities. The methodological approach and biological assessments underline the potential of such compounds in drug discovery and development (Zaki, Al-Gendey, & Abdelhamid, 2018).
Anticancer and Antimicrobial Activities
Compounds with similar structural features have been explored for their pharmacological potential. For example, the study by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents highlights the importance of structural diversity in combating bacterial infections. Such research indicates the capacity of these molecules to be tailored for specific biological activities, underscoring their utility in designing new therapeutic agents (Palkar et al., 2017).
Molecular Modeling and Design of Novel Agents
The design and synthesis of new molecules with potential anti-tumor properties are critical areas of scientific research. Nassar, Atta-Allah, and Elgazwy (2015) provide an example of how novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated as anti-tumor agents. This study not only emphasizes the synthesis of these compounds but also their molecular modeling against cancer cell lines, offering insights into the drug design process for targeted cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).
Fluorination Techniques for Heteroaromatic Compounds
The introduction of fluorine atoms into organic molecules is a common strategy to modify their chemical and biological properties. Yuan, Yao, and Tang (2017) discuss a transition-metal-free decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including furan and pyrazole derivatives, showcasing the methodological advancements in synthesizing fluorinated compounds. This technique is relevant for creating molecules with enhanced pharmacokinetic and pharmacodynamic profiles (Yuan, Yao, & Tang, 2017).
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c1-12-17(15-7-5-11-26-15)13(2)24(23-12)10-9-22-18(25)14-6-3-4-8-16(14)27-19(20)21/h3-8,11,19H,9-10H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZRPWUQMOCEPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2SC(F)F)C)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2390371.png)

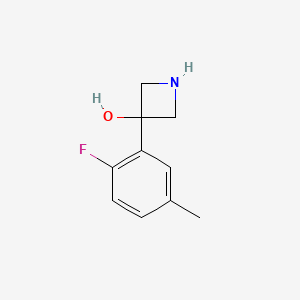

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2390376.png)


